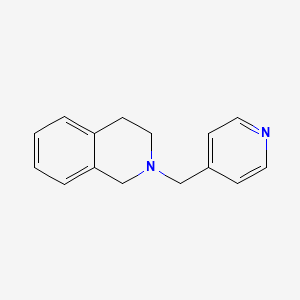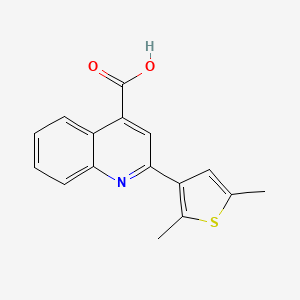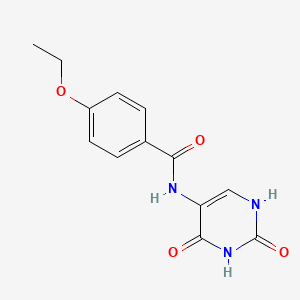![molecular formula C10H14BrN3O B5675050 1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5675050.png)
1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine, also known as BRD7389, is a small molecule that has been synthesized for scientific research applications. It belongs to the class of pyrazole compounds and has been found to have potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of 1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine is not fully understood. However, it has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDACs are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of HDACs by 1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine leads to changes in gene expression, which can result in the inhibition of tumor growth and the modulation of the immune response.
Biochemical and Physiological Effects
1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of tumor cells by inducing cell cycle arrest and apoptosis. 1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine has also been found to modulate the immune response by regulating the production of cytokines and chemokines. In addition, it has been shown to have antiviral and antibacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine in lab experiments is its high purity, which ensures reproducibility of results. 1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine is also stable under standard laboratory conditions, which makes it easy to handle and store. However, one of the limitations of using 1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine is its low solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine in scientific research. One potential application is in the treatment of cancer. 1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine has been found to inhibit the growth of various types of cancer cells, and further research is needed to determine its efficacy in vivo. Another potential application is in the treatment of viral infections. 1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine has been found to have antiviral properties, and further research is needed to determine its efficacy in treating viral infections in vivo. Additionally, the use of 1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine in combination with other drugs or therapies should be explored to determine its potential synergistic effects.
Métodos De Síntesis
The synthesis of 1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine involves the reaction of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid with piperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction yields 1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine as a white solid with a high purity.
Aplicaciones Científicas De Investigación
1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine has been used in various scientific research applications due to its potential therapeutic applications. It has been found to have anti-inflammatory, antitumor, antiviral, and antibacterial properties. 1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine has been tested in vitro and in vivo for its efficacy in treating various diseases such as cancer, viral infections, and inflammatory disorders.
Propiedades
IUPAC Name |
(4-bromo-2-methylpyrazol-3-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3O/c1-13-9(8(11)7-12-13)10(15)14-5-3-2-4-6-14/h7H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZSJYCGWTUJKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-bromo-1-methyl-1H-pyrazol-5-yl)(piperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{4-[4-cyclopropyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-6-methylpyridazine](/img/structure/B5674969.png)
![N-[(3S,5S)-5-[(ethylamino)carbonyl]-1-(3-thienylmethyl)pyrrolidin-3-yl]-5-methylpyrazine-2-carboxamide](/img/structure/B5674975.png)

![2-(2-methoxyethyl)-8-[3-(1H-pyrazol-1-yl)benzoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5675003.png)
![N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5675010.png)
![1-{[1-(2,3-dihydro-1H-inden-4-yl)-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]methyl}pyrrolidin-2-one](/img/structure/B5675011.png)
![N-[(3S*,4R*)-1-[(5-chloro-2-pyridinyl)carbonyl]-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5675027.png)
![1-{[(3R*,5R*)-5-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]carbonyl}-4-(4H-1,2,4-triazol-3-yl)piperidine](/img/structure/B5675028.png)
![N'-[(3S*,4R*)-1-(2-furylmethyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylurea](/img/structure/B5675035.png)
![N-[2-(1H-indol-1-yl)ethyl]-N-methyl-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1(6H)-yl)acetamide](/img/structure/B5675042.png)
![9-[3-(2-ethoxyethoxy)benzoyl]-2-methyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5675056.png)
![(1S*,5R*)-3-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5675059.png)
